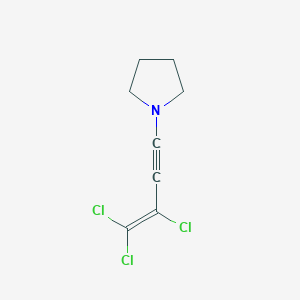
Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is characterized by the presence of three chlorine atoms and a buten-1-ynyl group attached to the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 3,4,4-trichloro-3-buten-1-yne under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves large-scale reactions using continuous flow reactors. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually purified through techniques such as distillation or recrystallization to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler pyrrolidine derivative without the trichloro-buten-1-ynyl group.
Pyrroline: Contains a double bond in the pyrrolidine ring.
Pyrrolizidine: Consists of two fused pyrrolidine rings.
Uniqueness
Pyrrolidine, 1-(3,4,4-trichloro-3-buten-1-ynyl)- is unique due to the presence of the trichloro-buten-1-ynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
60014-62-2 |
|---|---|
Formule moléculaire |
C8H8Cl3N |
Poids moléculaire |
224.5 g/mol |
Nom IUPAC |
1-(3,4,4-trichlorobut-3-en-1-ynyl)pyrrolidine |
InChI |
InChI=1S/C8H8Cl3N/c9-7(8(10)11)3-6-12-4-1-2-5-12/h1-2,4-5H2 |
Clé InChI |
QLVMKSKCWGETJX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C#CC(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]propane-1,3-dione](/img/structure/B14601970.png)
![9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B14601974.png)
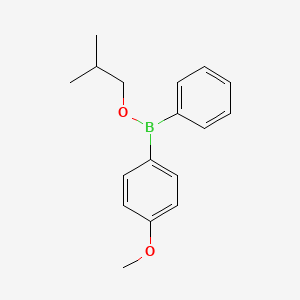
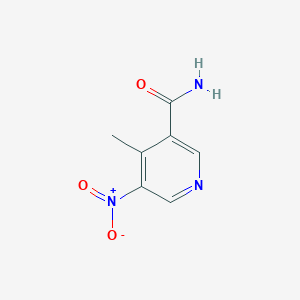
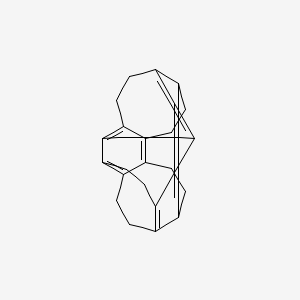
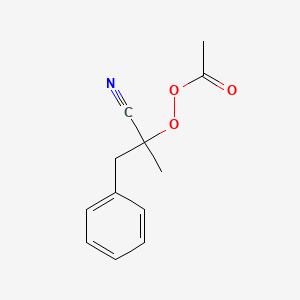
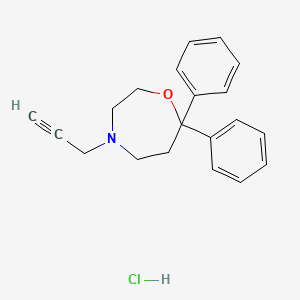
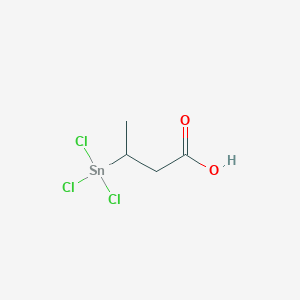

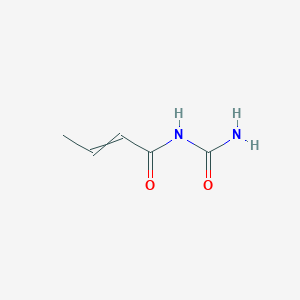
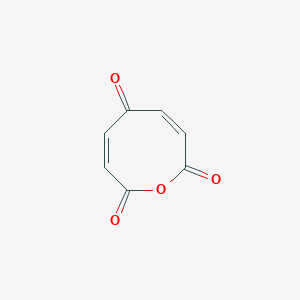
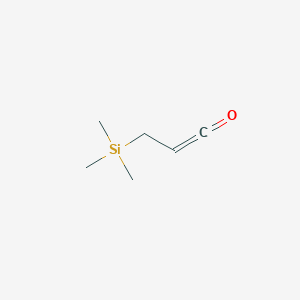
![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
